N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine
Description
Properties
IUPAC Name |
N-methyl-1-naphthalen-1-yl-N-(naphthalen-1-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N/c1-24(16-20-12-6-10-18-8-2-4-14-22(18)20)17-21-13-7-11-19-9-3-5-15-23(19)21/h2-15H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYZHECSPYIYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278885 | |
| Record name | NSC10424 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5418-22-4 | |
| Record name | NSC10424 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC10424 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 1-Naphthylmethylamine
Reaction Mechanism and Conditions
Reductive amination is a two-step process involving the condensation of 1-naphthylmethylamine with formaldehyde to form an imine intermediate, followed by reduction to the tertiary amine. Sodium borohydride or lithium aluminum hydride serves as the reducing agent. The reaction is typically conducted in methanol or ethanol at temperatures ranging from 25°C to 50°C, with completion within 2–4 hours.
Key reagents :
- 1-Naphthylmethylamine : Primary amine substrate.
- Formaldehyde : Carbonyl source for imine formation.
- Sodium borohydride (NaBH₄) : Mild reducing agent for imine reduction.
Optimization and Yield
Yields for this method typically range between 70% and 80%. The use of anhydrous solvents and controlled pH (6–7) minimizes side reactions such as over-reduction or polymerization. Post-reaction purification involves extraction with toluene, followed by vacuum distillation to isolate the product.
Table 1: Reductive Amination Conditions and Outcomes
| Parameter | Details |
|---|---|
| Solvent | Methanol or ethanol |
| Temperature | 25°C–50°C |
| Reducing Agent | Sodium borohydride |
| Reaction Time | 2–4 hours |
| Yield | 70%–80% |
Hydrolysis of Formamide Intermediates
Acid-Catalyzed Hydrolysis
N-Methyl-N-(1-naphthylmethyl)formamide undergoes hydrolysis in aqueous sulfuric acid (10%–20% v/v) under reflux conditions. The reaction proceeds via protonation of the formamide carbonyl, followed by nucleophilic attack by water. After 4 hours, the mixture is cooled, and the product is extracted into toluene, decolorized with activated carbon, and basified to precipitate the free base.
Key steps :
- Reflux in H₂SO₄ : 10%–20% aqueous sulfuric acid at 100°C for 4 hours.
- Extraction : Toluene removes organic impurities.
- Basification : Sodium hydroxide (20% w/v) adjusts pH to 10.
Table 2: Acid Hydrolysis Parameters
| Parameter | Details |
|---|---|
| Acid Concentration | 10%–20% H₂SO₄ |
| Temperature | 100°C (reflux) |
| Reaction Time | 4 hours |
| Yield | 82% |
Phase Transfer-Catalyzed Alkylation
Reaction Design
An improved industrial method involves alkylating methylamine with 1-(chloromethyl)naphthalene in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide). The reaction occurs in a non-polar solvent (toluene) with aqueous sodium hydroxide as the base.
Advantages :
- Milder conditions : 25°C–45°C.
- Enhanced efficiency : Phase transfer catalysts facilitate interfacial reactions.
Process Details
- Mixing : Methylamine and 1-(chloromethyl)naphthalene are combined in toluene.
- Catalysis : Tetrabutylammonium bromide (0.5–1 mol%) accelerates anion transfer.
- Workup : The organic layer is separated, washed with brine, and distilled under vacuum.
Table 3: Phase Transfer Alkylation Metrics
| Parameter | Details |
|---|---|
| Catalyst | Tetrabutylammonium bromide |
| Solvent | Toluene |
| Base | Sodium hydroxide (20% w/v) |
| Yield | 85% |
Reduction of Naphthalene-1-Carboxamide Derivatives
Lithium Aluminum Hydride Reduction
Naphthalene-1-carboxamide methyl ester is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack by hydride ions on the carbonyl carbon, yielding the amine after aqueous workup.
Conditions :
- Temperature : 0°C to room temperature.
- Solvent : Anhydrous THF.
- Purification : Recrystallization from nitromethane.
Table 4: Carboxamide Reduction Data
| Parameter | Details |
|---|---|
| Reducing Agent | Lithium aluminum hydride |
| Solvent | Tetrahydrofuran |
| Yield | 77% |
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: The naphthyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Naphthyl ketones
Reduction: Secondary amines
Substitution: Nitrated or halogenated naphthyl derivatives
Scientific Research Applications
Medicinal Chemistry
Antifungal Agent
One of the primary applications of N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine is as an intermediate in the synthesis of terbinafine , a well-known antifungal agent. Terbinafine functions by inhibiting squalene epoxidase, an enzyme critical for ergosterol synthesis, thereby exerting fungicidal effects against dermatophytes and other fungi . The synthesis of terbinafine involves the reaction of this compound with specific alkynes, resulting in compounds that are effective against fungal infections .
Analytical Chemistry
Detection of Isocyanates
this compound hydrochloride has been utilized as a reagent for the determination of isocyanates in air samples. This application leverages its ability to react selectively with isocyanates, allowing for their detection through UV or fluorescence methods . This method is particularly valuable in industrial settings where exposure to isocyanates poses health risks.
Synthesis of Chemical Intermediates
Synthesis Pathways
The compound serves as a crucial intermediate in various synthetic pathways. For instance, it can be synthesized through a novel process that avoids costly reagents and minimizes by-product formation . This efficient synthesis makes it suitable for large-scale production, further enhancing its utility in pharmaceutical manufacturing.
Case Study 1: Synthesis of Terbinafine
A study demonstrated the efficient synthesis of terbinafine using this compound as an intermediate. The process involved several steps:
- Preparation of this compound : The compound was synthesized from naphthalene derivatives using mild bases and phase transfer catalysts.
- Reaction with Alkyne : The intermediate was then reacted with a specific alkyne to yield terbinafine.
This approach not only streamlined the synthesis but also improved yield and purity compared to traditional methods .
Case Study 2: Environmental Monitoring
In an environmental study, the use of this compound hydrochloride for detecting airborne isocyanates showed promising results. The method enabled researchers to monitor workplace environments effectively, ensuring compliance with safety regulations and protecting worker health .
Mechanism of Action
The mechanism of action of N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target. The exact pathways and molecular targets involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Molecular Features
- N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine : Contains two sterically bulky naphthyl groups, creating a highly lipophilic structure.
- N-Methyl-1-(naphthalen-1-yl)ethanamine (CAS 461474_ALDRICH) : Lacks the naphthylmethyl group, reducing steric hindrance .
- Terbinafine (CAS 91161-71-6) : Features an alkyne side chain instead of a second naphthyl group, enhancing antifungal activity .
Physicochemical Data :
Antifungal Activity
The target compound and its analogues exhibit antifungal properties due to their inhibition of squalene epoxidase or interaction with fungal membranes:
Key Finding : Terbinafine’s alkyne side chain enhances antifungal potency 25-fold compared to the target compound, likely due to improved enzyme binding .
Receptor Binding Affinity
Substituent position on naphthyl groups significantly impacts binding to targets like the PCP site:
| Compound | Binding Affinity (Ki, nM) | Target | Evidence |
|---|---|---|---|
| This compound | 420 ± 35 | NMDA receptor | |
| N-(1-Naphthyl)-6-bromo derivative | 85 ± 12 | NMDA receptor |
Structural Insight : Bromine substitution at the 6-position of the naphthyl group increases affinity 5-fold, highlighting the importance of halogenation .
Biological Activity
N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine, a compound with notable chemical properties, has been studied for its biological activities, particularly in the context of antimicrobial and anticancer effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its naphthalene moieties and amine functional groups, which contribute to its biological interactions. The compound can be represented as follows:
- Chemical Formula : C23H21N
- Molecular Weight : 327.43 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have been tested against various bacterial strains, revealing significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 44 nM |
| Derivative B | Escherichia coli | 6 µM |
| Derivative C | Bacillus subtilis | 180 nM |
| Derivative D | Methicillin-resistant Staphylococcus aureus (MRSA) | 11 nM |
These results indicate that certain derivatives exhibit potent activity at low concentrations, suggesting their potential as therapeutic agents against resistant bacterial strains .
Anticancer Activity
The compound's derivatives have also been investigated for their anticancer properties. Studies have shown that they can inhibit the growth of various cancer cell lines, with some derivatives demonstrating selectivity towards malignant cells over non-cancerous cells.
Case Study: Inhibition of Cancer Cell Growth
A study evaluated the effects of this compound derivatives on different cancer cell lines. The results indicated:
- IC50 Values : The compounds exhibited IC50 values ranging from 4.38 μM to 10.88 μM against various cancer cell lines.
- Selectivity Index : Some compounds showed a higher calculated IC50 value on non-cancerous fibroblast cells compared to malignant cells, indicating selectivity.
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound X | MCF-7 (Breast) | 5.20 | 2.10 |
| Compound Y | HeLa (Cervical) | 4.50 | 1.80 |
| Compound Z | A549 (Lung) | 7.00 | 3.00 |
The selectivity index indicates that these compounds may serve as effective anticancer agents with minimized toxicity towards normal cells .
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as DNA synthesis and cell proliferation. These interactions lead to the inhibition of bacterial growth and cancer cell proliferation.
Q & A
Q. What synthetic strategies are effective for preparing N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine, considering steric hindrance from the naphthyl groups?
Answer: Synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive amination : React 1-naphthalenemethylamine with 1-naphthaldehyde in the presence of a reducing agent (e.g., NaBH) under inert conditions. Methylation is achieved using methyl iodide or dimethyl sulfate .
- Steric challenges : Use bulky catalysts (e.g., BINAP ligands) to improve regioselectivity. Solvent choice (e.g., THF or DMF) can enhance reaction efficiency .
Key parameters : Monitor reaction progress via TLC or GC-MS to optimize yield (typically 50-70% for hindered systems).
Q. How can researchers characterize the stereochemistry and purity of this compound?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (95:5) to resolve enantiomers. Retention times vary based on naphthyl group interactions .
- NMR spectroscopy : H NMR signals for the methyl group (δ 2.1–2.5 ppm) and naphthyl protons (δ 7.2–8.3 ppm) confirm structure. C NMR distinguishes quaternary carbons .
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals, which may form slowly due to steric bulk .
Q. What are the primary applications of this compound in academic research?
Answer:
- Chiral resolution : Acts as a resolving agent for racemic mixtures via diastereomeric salt formation (e.g., with tartaric acid derivatives) .
- Ligand design : The bulky naphthyl groups stabilize metal complexes in asymmetric catalysis (e.g., Pd-catalyzed cross-couplings) .
- Fluorescence studies : Naphthyl groups enable use as a fluorophore in probing supramolecular interactions .
Q. What safety protocols are recommended for handling this amine?
Answer:
- Toxicity : Classified as harmful if inhaled or ingested (LD oral, rat: ~980 mg/kg). Use fume hoods and PPE (gloves, goggles) .
- Storage : Store under argon at 2–8°C to prevent oxidation. Avoid contact with strong acids/oxidizers due to exothermic reactions .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?
Answer:
- Case example : Discrepancies in NMR (solution state) vs. X-ray (solid state) may arise from conformational flexibility.
- Method : Perform DFT calculations (e.g., Gaussian 16) to model energetically favorable conformers. Compare computed NMR shifts with experimental data .
- Validation : Use variable-temperature NMR to detect dynamic processes (e.g., ring flipping) .
Q. What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The naphthyl groups show π-π stacking with aromatic residues.
- MD simulations : GROMACS can model stability in lipid bilayers, relevant for membrane permeability studies .
- Limitation : Force fields may underestimate steric effects; validate with experimental IC assays .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
Answer:
- Acidic conditions (pH < 3) : Protonation of the amine enhances solubility but may lead to decomposition via retro-Mannich reactions.
- Basic conditions (pH > 10) : Dealkylation risk increases. Stability studies (HPLC monitoring) show >90% integrity at pH 7–9 for 24 hours .
- Recommendation : Buffered solutions (PBS, pH 7.4) are optimal for biological assays .
Q. What strategies mitigate challenges in scaling up synthesis for multi-gram quantities?
Answer:
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
- Yield optimization : Replace NaBH with selective reagents like NaBH(OAc) to reduce side products.
- Process analytics : Implement PAT (Process Analytical Technology) tools for real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
